1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 141650-50-2) is a heterocyclic aldehyde with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features a pyrrolo[2,3-b]pyridine core substituted with an ethyl group at the 1-position and a formyl group at the 3-position. It is primarily used in industrial and scientific research, particularly in pharmaceutical synthesis and materials science . Safety data sheets emphasize precautions for handling, including avoiding inhalation, skin contact, and dust formation, though specific physical properties (e.g., melting point, solubility) remain undocumented .
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-6-8(7-13)9-4-3-5-11-10(9)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJKEJQAXVVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and continuous flow reactors to ensure consistent quality and quantity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cancer Therapy
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit various protein kinases involved in tumor growth and metastasis:
- Protein Kinase Inhibition : The compound exhibits inhibitory effects on key protein kinases such as IGF-1R and FGFR (Fibroblast Growth Factor Receptors). Inhibiting these kinases can disrupt signaling pathways critical for cancer cell proliferation and survival .
- Case Study : In vitro studies have shown that certain derivatives of this compound can significantly reduce the proliferation of breast cancer cells (4T1) and induce apoptosis. For example, a derivative demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a lead compound for further development .
Targeting Fibroblast Growth Factor Receptors (FGFR)
The abnormal activation of FGFR signaling is implicated in various tumors. Compounds derived from this compound have been synthesized and evaluated for their ability to inhibit FGFRs:
- Biological Evaluation : A series of derivatives were tested against FGFR1, FGFR2, and FGFR3, with some showing potent inhibitory activity. For instance, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
Other Biological Activities
Beyond cancer treatment, the compound's derivatives have shown promise in other therapeutic areas:
- Inhibition of Human Neutrophil Elastase (HNE) : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can inhibit HNE, an enzyme involved in inflammatory processes .
Table 1: Summary of Biological Activities
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| Compound A | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibition of proliferation |
| Compound B | FGFR2 | 9 | MDA-MB-231 | Induces apoptosis |
| Compound C | IGF-1R | TBD | Various Tumors | Inhibitory effects |
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and cancer progression. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolo[2,3-b]pyridine Core
The reactivity, physicochemical properties, and applications of pyrrolo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
Electron-withdrawing groups (e.g., bromo in Compound 9) reduce electron density at the pyrrolo[2,3-b]pyridine core, altering reactivity in cross-coupling reactions . Tosyl groups (Compound 10) improve stability and facilitate purification but require harsh conditions for removal .
Synthetic Flexibility :
- The aldehyde group at the 3-position serves as a versatile handle for further functionalization, such as Grignard additions (e.g., Compound 12 in ) or condensations .
- Ethylation steps (e.g., using ethyl halides or tosylates) are critical for introducing the 1-ethyl substituent, analogous to methods used for methyl derivatives .
Biological Activity
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 141650-50-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolopyridine framework, which is known for its diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 186.21 g/mol. The structural integrity allows for interactions with various biological targets, contributing to its pharmacological effects.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways critical for cellular functions.
- Antiproliferative Activity : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including leukemia and breast cancer cells.
- Mechanism : It was found to induce apoptosis through mitochondrial depolarization and activation of caspases, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (Leukemia) | 5.0 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound also demonstrates significant anti-inflammatory activity:
- In Vivo Studies : In carrageenan-induced paw edema models in rats, it exhibited notable reduction in inflammation.
| Compound | Edema Inhibition (%) | Reference Drug (Celecoxib) |
|---|---|---|
| This compound | 75% | 82% |
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of Jurkat leukemia cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction and disruption of tubulin assembly .
- Anti-inflammatory Research : In another study focusing on its anti-inflammatory properties, the compound showed a significant reduction in paw edema in rat models, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Synthesis and Evaluation : A comprehensive review highlighted various synthetic routes for this compound and discussed its potential applications in drug development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via multi-step routes, often starting with bromination of the pyrrolopyridine core using N-bromosuccinimide (NBS) followed by formylation with Vilsmeier-Haack reagent . Ethylation at the 1-position can be achieved via alkylation with ethyl halides under basic conditions. Key intermediates (e.g., brominated precursors) are characterized using -NMR and -NMR to confirm substitution patterns and purity. For example, -NMR of the aldehyde group typically appears as a singlet at δ 9.9–10.0 ppm .
Q. How does the electronic effect of the ethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?
- Methodological Answer : The ethyl group at the 1-position stabilizes the pyrrolopyridine core through steric and electronic effects, reducing undesired side reactions (e.g., polymerization of the aldehyde). This allows efficient participation in Suzuki-Miyaura couplings with aryl boronic acids. Optimization requires Pd(PPh) as a catalyst and CsCO as a base in toluene/ethanol mixtures at 105°C, yielding biaryl derivatives with >50% efficiency .
Advanced Research Questions
Q. What strategies address low yields in the final formylation step during synthesis?
- Methodological Answer : Low yields often arise from incomplete Vilsmeier-Haack formylation due to moisture sensitivity. Solutions include:
- Strict anhydrous conditions (e.g., molecular sieves in DMF).
- Use of POCl as an activating agent to enhance electrophilicity of the formylating reagent.
- Post-reaction quenching with ice-cold sodium acetate to precipitate the product .
- Data Contradiction : While yields of 67% are reported for brominated analogs , ethyl-substituted derivatives may require additional optimization due to steric hindrance.
Q. How do structural modifications (e.g., halogen vs. ethyl substitution) impact biological activity in FGFR inhibition?
- Methodological Answer : Comparative studies show that bromine at the 4-position (as in 4-bromo analogs) enhances FGFR1 inhibition (IC = 7 nM) by increasing electrophilicity at the pyridine ring. In contrast, the ethyl group improves pharmacokinetic properties (e.g., metabolic stability) but reduces direct receptor affinity. Biological assays (e.g., cell proliferation assays in MDA-MB-231 cells) and molecular docking are used to validate these effects .
- Comparison Table :
| Compound | FGFR1 IC (nM) | LogP |
|---|---|---|
| 4-Bromo derivative | 7 | 2.1 |
| 1-Ethyl derivative | 25 | 3.4 |
Q. What analytical techniques resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Researchers should:
- Standardize assays using recombinant FGFR isoforms.
- Validate results with orthogonal methods (e.g., Western blotting for phospho-FGFR).
- Control for solvent effects (DMSO >1% can inhibit kinases) .
Experimental Design & Optimization
Q. How to design a structure-activity relationship (SAR) study for pyrrolopyridine-3-carbaldehyde derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents at the 1-position (e.g., ethyl, methyl, isopropyl) to assess steric effects.
- Electrophilic Substitutions : Introduce halogens (Br, Cl) at the 4-position to modulate electronic properties.
- Functional Group Interconversion : Reduce the aldehyde to a hydroxymethyl group or oxidize to a carboxylic acid to study polarity effects.
- Biological Testing : Use high-throughput screening (HTS) for FGFR inhibition and ADMET profiling for pharmacokinetic properties .
Q. What reaction conditions minimize dehalogenation during Suzuki coupling of brominated derivatives?
- Methodological Answer : Dehalogenation is mitigated by:
- Using Pd catalysts (e.g., Pd(PPh)) instead of Pd salts.
- Maintaining inert atmosphere (Ar/N) to prevent oxidative side reactions.
- Limiting reaction time to 4–6 hours at 105°C .
Data Interpretation & Validation
Q. How to confirm the regioselectivity of electrophilic substitution in pyrrolopyridine derivatives?
- Methodological Answer : Regioselectivity (e.g., bromination at 4-position) is confirmed via:
- -NMR coupling patterns (e.g., doublets for adjacent protons).
- X-ray crystallography of single crystals.
- Computational modeling (DFT calculations) to predict reactive sites .
Q. What computational tools predict the metabolic stability of 1-ethyl derivatives?
- Methodological Answer : Use in silico tools like:
- SwissADME : To estimate LogP, metabolic sites (e.g., aldehyde oxidation).
- CYP450 docking : Identify potential cytochrome P450 interactions.
- MD Simulations : Assess stability in lipid bilayers for membrane permeability .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : reports 67% yield for brominated analogs, while ethyl derivatives may require lower temperatures or slower reagent addition to achieve comparable yields.
- Biological Activity : The ethyl group’s trade-off between stability and potency highlights the need for balanced SAR optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
